molecular formula C2H5ClN2O2 B14491303 N-Chloro-N-ethylnitramide CAS No. 62991-68-8

N-Chloro-N-ethylnitramide

Cat. No.: B14491303
CAS No.: 62991-68-8
M. Wt: 124.53 g/mol
InChI Key: RRNKILLPLAQQJB-UHFFFAOYSA-N
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Description

N-Chloro-N-ethylnitramide is a chemical compound with the molecular formula C2H5ClN2O2 It is a member of the nitramide family, which is characterized by the presence of a nitramide group (-N(NO2)H)

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Chloro-N-ethylnitramide can be synthesized through several methods. One common approach involves the reaction of ethylamine with chlorinating agents such as sodium hypochlorite or chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{C2H5NH2} + \text{Cl2} \rightarrow \text{C2H5ClN2O2} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced chlorination techniques and catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Chloro-N-ethylnitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitro derivatives.

    Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives and other oxidized forms.

    Reduction: Amines and other reduced compounds.

    Substitution: Various substituted nitramides depending on the nucleophile used.

Scientific Research Applications

N-Chloro-N-ethylnitramide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Chloro-N-ethylnitramide exerts its effects involves the interaction of its nitramide group with various molecular targets. The compound can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-Chloro-N-methylnitramide: Similar structure but with a methyl group instead of an ethyl group.

    N-Chloro-N-propylnitramide: Contains a propyl group, leading to different reactivity and properties.

Uniqueness

N-Chloro-N-ethylnitramide is unique due to its specific reactivity profile and the balance between its chlorinating and nitramide functionalities. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

CAS No.

62991-68-8

Molecular Formula

C2H5ClN2O2

Molecular Weight

124.53 g/mol

IUPAC Name

N-chloro-N-ethylnitramide

InChI

InChI=1S/C2H5ClN2O2/c1-2-4(3)5(6)7/h2H2,1H3

InChI Key

RRNKILLPLAQQJB-UHFFFAOYSA-N

Canonical SMILES

CCN([N+](=O)[O-])Cl

Origin of Product

United States

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